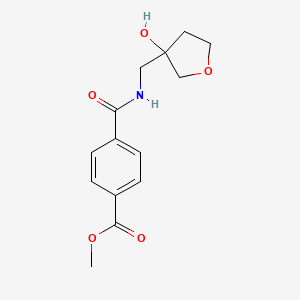

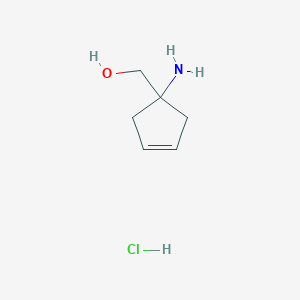

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, commonly known as Methyl HHT, is a chemical compound that belongs to the class of carbamate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. In

Aplicaciones Científicas De Investigación

Crystal Engineering :

- Methyl 2-(carbazol-9-yl)benzoate demonstrates unique behavior in crystal engineering. It crystallizes with eight molecules in the crystallographic asymmetric unit and transforms to a Z′ = 2 structure under high pressure, highlighting its potential in high-pressure crystallography studies (Johnstone et al., 2010).

Aromatic Acid Degradation in Bacteria :

- Benzoate and its derivatives, including methylbenzoate, are significant in the study of aromatic acid degradation pathways in bacteria like Pseudomonas putida. This research has implications for understanding microbial metabolism and bioremediation processes (Cowles et al., 2000).

Synthesis of Cyclic Ethers :

- Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is relevant in the context of synthesizing cyclic ethers, particularly in the platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins. This area is significant in organic synthesis and pharmaceuticals (Qian et al., 2004).

Photopolymerization :

- Research in photopolymerization technology, specifically using alkoxyamines that include benzoylphenyl groups, can be linked to the study of methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate. Such studies are crucial in the development of new materials and coatings (Guillaneuf et al., 2010).

Plant Metabolism :

- In plant biology, the study of glycosyltransferases' activity toward benzoates, including methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, is important for understanding plant defense mechanisms and secondary metabolism (Lim et al., 2002).

Synthesis of Radiotracers for Alzheimer's Disease :

- The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, including derivatives of methyl carbamoyl benzoate, has been explored as potential PET radiotracers for imaging in Alzheimer's disease. This highlights its application in medical imaging and diagnostics (Gao et al., 2018).

Iron-Catalyzed Benzylation :

- The iron-catalyzed benzylation of compounds like methyl 3-acetamidobut-2-enoate has significant implications in organic synthesis, demonstrating the versatility of methyl benzoate derivatives in chemical reactions (Kischel et al., 2007).

Propiedades

IUPAC Name |

methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBGIJTVIFQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)